molecular formula C16H15BrN2O3 B3990677 Methyl 3-[(4-bromobenzoyl)-pyridin-2-ylamino]propanoate

Methyl 3-[(4-bromobenzoyl)-pyridin-2-ylamino]propanoate

Cat. No.: B3990677
M. Wt: 363.21 g/mol
InChI Key: WFQZTUCFMCQJDB-UHFFFAOYSA-N
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Description

Methyl 3-[(4-bromobenzoyl)-pyridin-2-ylamino]propanoate: is an organic compound that features a complex structure with a bromobenzoyl group attached to a pyridinylamino moiety, linked through a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-bromobenzoyl)-pyridin-2-ylamino]propanoate typically involves multiple steps:

    Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.

    Coupling with Pyridin-2-ylamine: The 4-bromobenzoyl chloride is then reacted with pyridin-2-ylamine under basic conditions to form the 4-bromobenzoyl-pyridin-2-ylamine intermediate.

    Esterification: Finally, the intermediate is esterified with methyl 3-bromopropanoate in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and bromobenzoyl moieties.

    Reduction: Reduction reactions can target the carbonyl group in the ester linkage.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a building block in the production of various chemicals.

Mechanism of Action

The mechanism by which Methyl 3-[(4-bromobenzoyl)-pyridin-2-ylamino]propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromobenzoyl and pyridinyl groups can interact with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems.

Comparison with Similar Compounds

  • Methyl 3-(4-bromophenyl)propanoate
  • Methyl 3-(pyridin-2-ylamino)propanoate
  • Methyl 4-(bromomethyl)benzoate

Uniqueness: Methyl 3-[(4-bromobenzoyl)-pyridin-2-ylamino]propanoate is unique due to the combination of the bromobenzoyl and pyridinyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This unique structure allows for diverse applications and interactions in various fields of research and industry.

Properties

IUPAC Name

methyl 3-[(4-bromobenzoyl)-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-22-15(20)9-11-19(14-4-2-3-10-18-14)16(21)12-5-7-13(17)8-6-12/h2-8,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQZTUCFMCQJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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